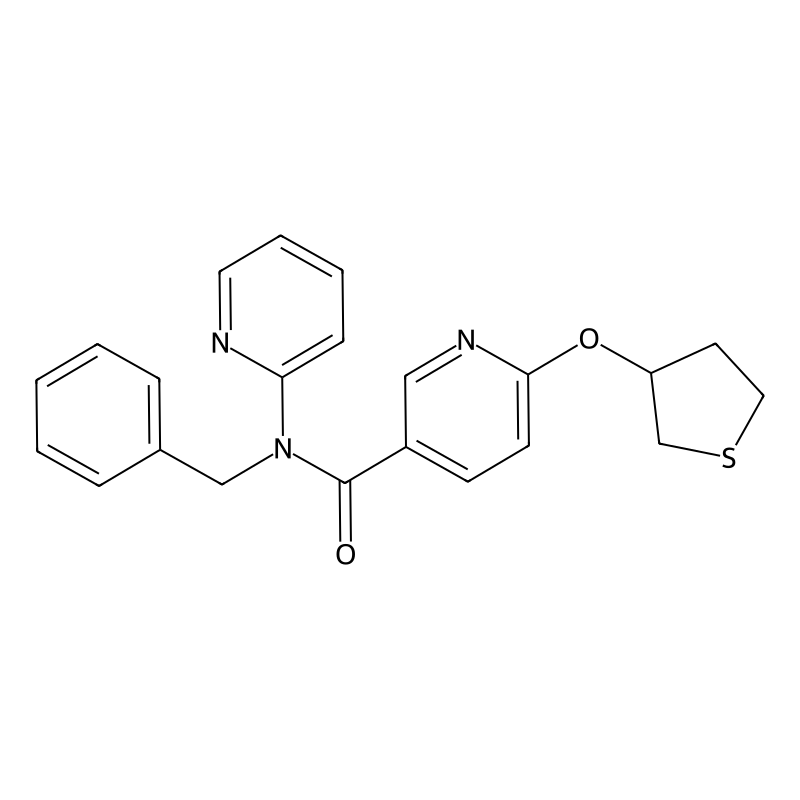

N-benzyl-N-(pyridin-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-benzyl-N-(pyridin-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide is a complex organic compound characterized by its unique structural components, which include a benzyl group, a pyridine moiety, and a thiolane ether. This compound belongs to the class of pyridine carboxamides and is notable for its potential applications in medicinal chemistry due to the diverse functional groups that may interact with biological targets. The presence of the thiolane group contributes to its chemical reactivity and biological activity, making it a subject of interest for further research.

- There is no current information available regarding a specific mechanism of action for this compound.

- Oxidation: The thiolane group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.

- Reduction: The compound may undergo reduction reactions targeting the pyridine ring or the carboxamide group, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The benzyl group is susceptible to nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions.

The synthesis of N-benzyl-N-(pyridin-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide typically involves several steps:

- Formation of the Pyridine Carboxamide Core: This can be achieved by reacting pyridine-3-carboxylic acid with an appropriate amine under dehydrating conditions.

- Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the pyridine derivative.

- Attachment of the Thiolane Group: The thiolane moiety is attached through an etherification reaction, where a thiolane alcohol reacts with the pyridine derivative in the presence of a strong base.

These synthetic routes allow for the construction of the target molecule with high specificity and yield.

N-benzyl-N-(pyridin-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide has potential applications in various fields:

- Medicinal Chemistry: Due to its unique structural features, it may serve as a lead compound in drug discovery targeting specific diseases.

- Biological Research: Its ability to modulate enzyme activity makes it valuable for studying biochemical pathways and interactions.

- Material Science: The compound's properties could be explored for developing novel materials with specific functionalities.

Research into its applications continues to expand as new biological activities are discovered.

Interaction studies involving N-benzyl-N-(pyridin-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide focus on its binding affinity to various biological targets. These studies are crucial for understanding how the compound influences biological systems and can provide insights into its therapeutic potential. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to study these interactions quantitatively.

The outcomes of these studies could lead to significant advancements in drug development and therapeutic interventions targeting specific diseases.

Several compounds share structural similarities with N-benzyl-N-(pyridin-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-benzyl-N-(pyridin-2-yl)pyridine-3-carboxamide | Lacks the thiolane group | Simpler structure with potential different activity |

| N-(pyridin-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide | Lacks the benzyl group | Retains thiolane but may have different reactivity |

| N-benzyl-6-(thiolan-3-yloxy)pyridine-3-carboxamide | Lacks the pyridin-2-yl group | Focuses on thiolane interactions |

Uniqueness

N-benzyl-N-(pyridin-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide stands out due to its combination of three functional groups (benzyl, pyridin-2-yl, and thiolane) within a single molecular framework. This unique combination is likely responsible for its distinctive chemical behavior and biological properties, making it a valuable candidate for further research in medicinal chemistry and related fields.